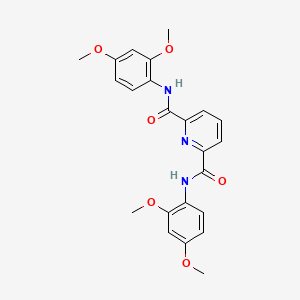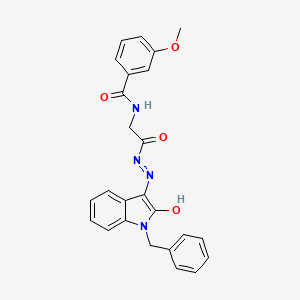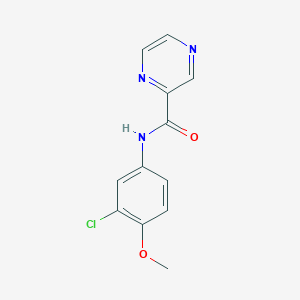![molecular formula C22H19FN2O B11120066 {3-[2-(4-Fluorophenyl)benzimidazolyl]propoxy}benzene](/img/structure/B11120066.png)
{3-[2-(4-Fluorophenyl)benzimidazolyl]propoxy}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-[2-(4-Fluorophenyl)benzimidazolyl]propoxy}benzene is a complex organic compound that features a benzimidazole moiety linked to a fluorophenyl group and a propoxybenzene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {3-[2-(4-Fluorophenyl)benzimidazolyl]propoxy}benzene typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with 4-fluorobenzaldehyde under acidic conditions to form 2-(4-fluorophenyl)benzimidazole. This intermediate is then reacted with 3-bromopropoxybenzene in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
{3-[2-(4-Fluorophenyl)benzimidazolyl]propoxy}benzene can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of various substituents on the fluorophenyl ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, {3-[2-(4-Fluorophenyl)benzimidazolyl]propoxy}benzene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its fluorinated aromatic ring can enhance binding affinity and specificity in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds with similar structures have shown promise as antiviral, antibacterial, and anticancer agents.
Industry
In the industrial sector, this compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.
Mécanisme D'action
The mechanism of action of {3-[2-(4-Fluorophenyl)benzimidazolyl]propoxy}benzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding interactions through hydrophobic effects and halogen bonding, while the benzimidazole moiety can participate in hydrogen bonding and π-π stacking interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Fluorophenyl)benzimidazole: Shares the benzimidazole and fluorophenyl groups but lacks the propoxybenzene moiety.
3-Bromopropoxybenzene: Contains the propoxybenzene structure but lacks the benzimidazole and fluorophenyl groups.
4-Fluorobenzaldehyde: A precursor in the synthesis of the target compound, containing the fluorophenyl group.
Uniqueness
{3-[2-(4-Fluorophenyl)benzimidazolyl]propoxy}benzene is unique due to its combination of a benzimidazole core, a fluorophenyl group, and a propoxybenzene structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C22H19FN2O |
|---|---|
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)-1-(3-phenoxypropyl)benzimidazole |
InChI |
InChI=1S/C22H19FN2O/c23-18-13-11-17(12-14-18)22-24-20-9-4-5-10-21(20)25(22)15-6-16-26-19-7-2-1-3-8-19/h1-5,7-14H,6,15-16H2 |
Clé InChI |
RGXHUSVKWKUBRC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-2-(2,4-dimethylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide](/img/structure/B11119984.png)

![6-bromo-N-[3-(dimethylamino)propyl]-2-(4-ethylphenyl)quinoline-4-carboxamide](/img/structure/B11119990.png)
![N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]pyridine-3-carboxamide](/img/structure/B11119991.png)
![2-Ethoxy-6-[9-ethyl-4-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol](/img/structure/B11119994.png)
![7-butyl-N-[(2-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11119995.png)
![3-Chloro-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11119996.png)


![2-Ethoxy-6-[9-methyl-4-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol](/img/structure/B11120016.png)

![{4-[2-(2-Fluorophenyl)-1-hydroxyiminoethyl]-3-hydroxyphenoxy}methyl cyanide](/img/structure/B11120029.png)
![3-(sec-butyl)-5-((Z)-1-{2-[(2-hydroxy-2-phenylethyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11120033.png)
![[4-(4-Chlorophenyl)piperazin-1-yl][2-(thiophen-2-yl)quinolin-4-yl]methanone](/img/structure/B11120048.png)
